molecular formula C22H21N5O B2881379 6-[5-(2-Indol-1-ylacetyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile CAS No. 2415568-88-4

6-[5-(2-Indol-1-ylacetyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile

Cat. No. B2881379
CAS RN: 2415568-88-4
M. Wt: 371.444
InChI Key: RXAIZYCLCIWEJY-UHFFFAOYSA-N
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Description

Indole derivatives are bioactive aromatic compounds that have found use in many synthetic drug molecules . They bind with high affinity to multiple receptors, making them useful in developing new derivatives . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .


Synthesis Analysis

The synthesis of indole derivatives often involves electrophilic substitution, similar to the benzene ring, due to excessive π-electrons delocalization . Researchers have synthesized various scaffolds of indole for screening different pharmacological activities .


Molecular Structure Analysis

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature. Physically, they are crystalline and colorless in nature with specific odors .


Chemical Reactions Analysis

Indole derivatives have been prepared and reported as antiviral agents . For example, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .


Physical And Chemical Properties Analysis

Indole derivatives are generally crystalline and colorless in nature with specific odors . Their physical and chemical properties can vary widely depending on their specific structure.

Mechanism of Action

The mechanism of action of indole derivatives can vary depending on their specific structure and the biological system they interact with. For example, some indole derivatives have been found to have antiviral activity, suggesting they may interact with viral proteins or cellular mechanisms to inhibit viral replication .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Researchers are interested in synthesizing a variety of indole derivatives to explore their potential uses .

properties

IUPAC Name

6-[5-(2-indol-1-ylacetyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O/c23-9-16-5-6-21(24-10-16)26-11-18-13-27(14-19(18)12-26)22(28)15-25-8-7-17-3-1-2-4-20(17)25/h1-8,10,18-19H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAIZYCLCIWEJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1C3=NC=C(C=C3)C#N)C(=O)CN4C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-{5-[2-(1H-indol-1-yl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile

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